molecular formula C9H14O2 B6217587 1-methylspiro[3.3]heptane-1-carboxylic acid CAS No. 2742659-70-5

1-methylspiro[3.3]heptane-1-carboxylic acid

Cat. No.: B6217587
CAS No.: 2742659-70-5
M. Wt: 154.2
InChI Key:
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Description

1-Methylspiro[3.3]heptane-1-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities This compound is characterized by a spirocyclic structure, which is a type of bicyclic molecule where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-methylspiro[3.3]heptane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable ketone with a dihalide in the presence of a base can lead to the formation of the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-Methylspiro[3.3]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the spirocyclic carbon atoms, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methylspiro[3.3]heptane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-methylspiro[3.3]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The spirocyclic structure may also play a role in stabilizing certain conformations of biological molecules, thereby affecting their function .

Comparison with Similar Compounds

1-Methylspiro[3.3]heptane-1-carboxylic acid can be compared with other spirocyclic compounds, such as spiro[2.2]pentane-1-carboxylic acid and spiro[4.4]nonane-1-carboxylic acid. These compounds share the spirocyclic core but differ in the size and substitution of the rings. The unique aspect of this compound is its specific ring size and the presence of a methyl group, which can influence its chemical reactivity and biological activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-methylspiro[3.3]heptane-1-carboxylic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclohexanone", "Methylmagnesium bromide", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Chloroacetic acid", "Sodium cyanide", "Hydrochloric acid", "Sodium carbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylmagnesium bromide to form 1-methylcyclohexanol.", "Step 2: Bromine is added to 1-methylcyclohexanol to form 1-bromo-1-methylcyclohexane.", "Step 3: 1-bromo-1-methylcyclohexane is reacted with sodium hydroxide to form 1-methylcyclohexene.", "Step 4: 1-methylcyclohexene is reduced with sodium borohydride to form 1-methylcyclohexane.", "Step 5: 1-methylcyclohexane is reacted with chloroacetic acid and sodium cyanide to form 1-methylspiro[3.3]heptane-1-carbonitrile.", "Step 6: 1-methylspiro[3.3]heptane-1-carbonitrile is hydrolyzed with hydrochloric acid to form 1-methylspiro[3.3]heptane-1-carboxylic acid.", "Step 7: The crude product is purified by recrystallization using acetic acid and water, and then washed with sodium carbonate and sodium chloride." ] }

CAS No.

2742659-70-5

Molecular Formula

C9H14O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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